5-(Naphthalen-2-yl)pyridin-3-ol
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Overview
Description
5-(Naphthalen-2-yl)pyridin-3-ol: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the third position and a naphthalene moiety at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-yl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the coupling of 2-naphthol with 3-bromopyridine under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the bromine-substituted pyridine ring.
Reaction Conditions:
Reagents: 2-naphthol, 3-bromopyridine, base (e.g., potassium carbonate)
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-2-yl)pyridin-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 5-(Naphthalen-2-yl)pyridin-3-one.
Reduction: Formation of 5-(Naphthalen-2-yl)pyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Naphthalen-2-yl)pyridin-3-ol: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its aromatic structure.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl group and the aromatic rings play a crucial role in these interactions, facilitating hydrogen bonding and π-π stacking with the target molecules.
Comparison with Similar Compounds
- 5-(Naphthalen-2-yl)pyridin-2-ol
- 5-(Naphthalen-2-yl)pyridin-4-ol
- 5-(Phenyl)pyridin-3-ol
Comparison:
- 5-(Naphthalen-2-yl)pyridin-3-ol is unique due to the position of the hydroxyl group and the naphthalene moiety, which influence its chemical reactivity and biological activity.
- Compared to 5-(Phenyl)pyridin-3-ol , the naphthalene moiety in This compound provides additional π-π interactions, enhancing its binding affinity in biological systems.
- The position of the hydroxyl group in This compound compared to its isomers (2-ol and 4-ol) affects its electronic properties and reactivity in chemical reactions.
Properties
IUPAC Name |
5-naphthalen-2-ylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-8-14(9-16-10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXOPBOTUCTZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682869 |
Source
|
Record name | 5-(Naphthalen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150145-22-5 |
Source
|
Record name | 5-(Naphthalen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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